molecular formula C15H17N5S B12932192 6-(benzylthio)-9-propyl-9H-purin-2-amine CAS No. 92556-40-6

6-(benzylthio)-9-propyl-9H-purin-2-amine

Cat. No.: B12932192
CAS No.: 92556-40-6
M. Wt: 299.4 g/mol
InChI Key: JXOXYPGUGSIABS-UHFFFAOYSA-N
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Description

6-(benzylthio)-9-propyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and a propyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-9-propyl-9H-purin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The chlorine atom at the 6th position is substituted with a benzylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like potassium carbonate.

    Alkylation: The 9th position of the purine ring is then alkylated with a propyl group. This can be done using propyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purine derivatives without the benzylthio group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(benzylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study purine metabolism and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to nucleotides.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(benzylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt nucleotide synthesis and metabolism, leading to potential therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in cancer treatment.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Uniqueness

6-(benzylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of both a benzylthio and a propyl group, which can confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

92556-40-6

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

6-benzylsulfanyl-9-propylpurin-2-amine

InChI

InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19)

InChI Key

JXOXYPGUGSIABS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

Origin of Product

United States

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